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4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization using an acid catalyst . The reaction conditions often include refluxing in a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated isoindolone derivative .
Scientific Research Applications
Medicinal Chemistry
4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has been studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets.
Case Study: Antitumor Activity
A study investigated the compound's antitumor properties. It was found to inhibit cell proliferation in specific cancer cell lines by inducing apoptosis. The mechanism involved modulation of signaling pathways related to cell survival and death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
A549 (Lung) | 20 | Inhibition of PI3K/Akt signaling |
Neuropharmacology
Research indicates that this compound may have neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that this compound could reduce the levels of reactive oxygen species (ROS) in neuronal cultures.
Neuronal Model | ROS Reduction (%) | Concentration (µM) |
---|---|---|
SH-SY5Y | 40 | 10 |
PC12 | 35 | 20 |
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Screening
In a screening assay against bacterial strains, the compound exhibited significant antibacterial activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound shares structural similarities but differs in its biological activity and applications.
3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]quinolin-2-one: Another related compound with distinct chemical properties and uses.
Uniqueness
4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups, along with the isoindolone core, makes it a versatile compound for various applications .
Biological Activity
4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one, also known by its CAS number 919800-51-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C11H14N2O2, with a molecular weight of 206.24 g/mol. Its structure includes a dihydroisoindole framework, which is significant in medicinal chemistry due to its diverse biological activities.
Biological Activity Overview
Research indicates that isoindolinones, including 4-hydroxy-7-methoxy derivatives, exhibit a range of biological activities:
- Antiviral Activity : Studies have demonstrated that isoindolinone derivatives can inhibit viral enzymes. For instance, compounds with similar structures have shown nanomolar inhibitory activity against the influenza virus PA endonuclease. The structure-activity relationship (SAR) analysis revealed that modifications to the aromatic moiety can significantly impact antiviral potency .
- Cytotoxicity : The cytotoxic effects of these compounds have been evaluated in various cell lines. For example, in a study assessing the cytotoxicity of several isoindolinone derivatives, most exhibited high selectivity with CC50 values greater than 100 μM, indicating low toxicity at effective concentrations .
- Neuroprotective Effects : Isoindolinones have also been investigated for their neuroprotective properties. Some derivatives were found to inhibit monoamine oxidase (MAO) enzymes and showed potential as neuroprotective agents against oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the isoindole ring. The following table summarizes findings related to modifications and their effects on biological activity:
Compound | Modification | IC50 (nM) | EC50 (μM) | CC50 (μM) |
---|---|---|---|---|
14 | Unsubstituted benzyl | 23 | 12 | >100 |
15 | 5-Cl substitution | 25 | 3.6 | >100 |
16 | 4-Me substitution | 30 | 4.1 | >100 |
17 | 4-OH substitution | 46 | 4.2 | >100 |
BXA | Reference compound | 1.6 | 0.0016 | >2.6 |
Case Studies
Several case studies highlight the compound's potential:
- Influenza Virus Inhibition : A study found that certain isoindolinone derivatives effectively inhibited the PA endonuclease of the influenza virus with IC50 values ranging from 23 to 46 nM . These findings suggest that structural modifications can enhance antiviral efficacy.
- Neuroprotection in Cell Models : In vitro studies demonstrated that specific isoindolinone derivatives could protect SH-SY5Y neuroblastoma cells from Aβ-induced toxicity, improving cell viability by counteracting oxidative stress .
- Antimicrobial Activity : Some derivatives were tested against various microbial strains and exhibited promising antibacterial activity, suggesting a broader application in treating infections .
Properties
CAS No. |
919800-51-4 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO3/c1-11-5-6-7(12)3-4-8(14-2)9(6)10(11)13/h3-4,12H,5H2,1-2H3 |
InChI Key |
PPRQLUPSEKHVNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2C1=O)OC)O |
Origin of Product |
United States |
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